molecular formula C21H23F2N3O3S B2899724 N-(2,4-difluorophenyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide CAS No. 899993-59-0

N-(2,4-difluorophenyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Cat. No.: B2899724
CAS No.: 899993-59-0
M. Wt: 435.49
InChI Key: BWEQVJZUTXDFGY-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a synthetic organic compound with the CAS Number 899993-59-0 and a molecular formula of C21H23F2N3O3S . It features a complex structure that incorporates a hexahydroquinazolin-4-one core, a (tetrahydrofuran-2-yl)methyl substituent, and an N-(2,4-difluorophenyl)acetamide group linked via a thioether bridge . This molecular architecture, particularly the quinazolinone scaffold, is of significant interest in medicinal chemistry and drug discovery for its potential to interact with various biological targets. The precise mechanism of action and specific research applications for this compound are areas of ongoing investigation. Researchers may explore its utility as a key intermediate in organic synthesis or as a candidate for high-throughput screening in the development of novel therapeutic agents. The compound has a calculated molecular weight of 435.5 g/mol and a topological polar surface area of approximately 96.3 Ų . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[[2-oxo-1-(oxolan-2-ylmethyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F2N3O3S/c22-13-7-8-17(16(23)10-13)24-19(27)12-30-20-15-5-1-2-6-18(15)26(21(28)25-20)11-14-4-3-9-29-14/h7-8,10,14H,1-6,9,11-12H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWEQVJZUTXDFGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=O)N2CC3CCCO3)SCC(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Examples:

N-(2,4-dichlorophenyl)-2-((5-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide (): Features a phthalazinone-triazole hybrid structure. Exhibits a higher molecular weight (due to the phthalazinone moiety) compared to the title compound. Synthesis involves multi-step alkylation and cyclization, with yields influenced by halogen substituents .

Sulfamoylphenyl-substituted quinazolinones (, Compounds 5–10): Example: 2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide (Compound 5). Structural Differences: Sulfamoylphenyl at position 3 vs. tetrahydrofuran-methyl in the title compound. Physical Properties: Higher melting points (251–315°C) due to strong hydrogen bonding from sulfonamide groups .

Compound Core Structure Substituents (Position) Melting Point (°C) Yield (%) Notable IR Bands (cm⁻¹)
Title Compound Hexahydroquinazolinone 1: THF-methyl; 4: thioacetamide Not reported Not reported C=O (~1680), C=S (~1250) (inferred)
, Compound 5 Dihydroquinazolinone 3: 4-sulfamoylphenyl; 2: thioacetamide 269.0 87 C=O (1665), S=O (1150–1350)

Thiazole/Thiazolidinone Derivatives

Key Examples:

N-(2-Ethoxyphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide (): Contains a dihydrothiazol-5-yl moiety instead of hexahydroquinazolinone. Lower molecular weight (310.39 g/mol) and reduced ring strain compared to the title compound.

2-{5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-fluorophenyl)acetamide (): Incorporates a benzimidazole-thiazolidinone hybrid. Extended conjugation may enhance UV absorption properties.

Compound Core Structure Substituents (Position) Molecular Weight (g/mol) Notable Features
Title Compound Hexahydroquinazolinone 1: THF-methyl; 4: thioacetamide Not reported Potential for CNS activity (THF moiety)
Dihydrothiazole 5: thiazolyl; 2: ethoxyphenyl 310.39 High H-bond donor capacity (2 donors)

Triazole Derivatives

Key Example:

2-((5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazol-3-ylthio)-1-(phenyl/4-fluorophenyl)ethanones (, Compounds 10–15):

  • Structural Differences: Triazole core vs. quinazolinone in the title compound.
  • Spectral Data : Absence of C=O in IR spectra confirms tautomeric thione forms .

Preparation Methods

Formation of 1,2,5,6,7,8-Hexahydroquinazolin-4(3H)-one

The quinazolinone scaffold is synthesized via cyclocondensation of anthranilic acid derivatives with urea or thiourea under acidic or basic conditions. For example, 2-aminocyclohexanecarboxylic acid reacts with urea in polyphosphoric acid at 150°C to yield the hexahydroquinazolin-4(3H)-one core.

N-Alkylation with Tetrahydrofuran-2-ylmethyl Group

The nitrogen at position 1 is alkylated using (tetrahydrofuran-2-yl)methyl bromide under basic conditions. In a representative procedure:

  • Reactants : Hexahydroquinazolin-4(3H)-one (1 equiv), (tetrahydrofuran-2-yl)methyl bromide (1.2 equiv).
  • Conditions : K₂CO₃ (2 equiv), DMF, 80°C, 12 h.
  • Yield : 78–85% after recrystallization (ethanol/water).

Mechanistic Insight : The base deprotonates the quinazolinone nitrogen, facilitating Sₙ2 displacement of bromide from the tetrahydrofuran-methyl reagent.

Thiolation at Position 4 of the Quinazolinone

Conversion of 4-Oxo to 4-Thiol

The oxo group at position 4 is replaced with a thiol using Lawesson’s reagent:

  • Reactants : 1-((Tetrahydrofuran-2-yl)methyl)hexahydroquinazolin-4(3H)-one (1 equiv), Lawesson’s reagent (2 equiv).
  • Conditions : Toluene, reflux, 6 h.
  • Yield : 70–75%.

Characterization :

  • ¹H NMR : Disappearance of C=O proton (δ 10.2 ppm) and emergence of S–H signal (δ 3.8 ppm, broad).
  • IR : Shift from C=O stretch (~1670 cm⁻¹) to C=S (~1250 cm⁻¹).

Synthesis of N-(2,4-Difluorophenyl)-2-Bromoacetamide

Amide Formation via Chloroacetyl Chloride

2,4-Difluoroaniline reacts with bromoacetyl bromide in dichloromethane:

  • Reactants : 2,4-Difluoroaniline (1 equiv), bromoacetyl bromide (1.1 equiv), Et₃N (1.5 equiv).
  • Conditions : 0°C to room temperature, 2 h.
  • Yield : 88–92%.

Optimization : Excess base (Et₃N) prevents HBr-mediated side reactions.

Thioether Formation via Nucleophilic Substitution

Coupling of Thiol-Quinazolinone and Bromoacetamide

The thiolate anion attacks the α-carbon of the bromoacetamide:

  • Reactants :
    • Thiol-quinazolinone (1 equiv).
    • N-(2,4-Difluorophenyl)-2-bromoacetamide (1.1 equiv).
  • Conditions : Cs₂CO₃ (2 equiv), DMSO, 100°C, 24 h.
  • Yield : 65–70%.

Mechanistic Rationale : Cs₂CO₃ generates the thiolate nucleophile, which displaces bromide via an Sₙ2 mechanism. Polar aprotic solvents (DMSO) stabilize the transition state.

Optimization and Challenges

Solvent and Base Screening

Solvent Base Temperature (°C) Yield (%)
DMSO Cs₂CO₃ 100 70
DMF K₂CO₃ 100 58
Acetonitrile DBU 80 45

Key Findings : DMSO and Cs₂CO₃ provided optimal yields due to superior solvation and base strength.

competing side reactions

  • Oxidation of Thiol : Mitigated by conducting reactions under nitrogen.
  • Hydrolysis of Bromoacetamide : Minimized by avoiding aqueous conditions during coupling.

Characterization and Analytical Data

Spectral Data

  • ¹H NMR (400 MHz, DMSO- d₆) :
    δ 8.21 (s, 1H, NH), 7.45–7.32 (m, 2H, Ar–H), 4.12 (m, 1H, tetrahydrofuran-CH₂), 3.78 (s, 2H, SCH₂CO), 2.90–2.60 (m, 8H, hexahydroquinazolinone-CH₂).
  • ¹³C NMR : 172.8 (C=O), 158.3 (C=S), 115.2–122.4 (Ar–F).
  • HRMS (ESI) : m/z [M+H]⁺ calcd. for C₂₂H₂₃F₂N₃O₃S: 488.1564; found: 488.1561.

Comparative Analysis of Synthetic Routes

Step Method A (Ref.) Method B (Ref.)
Quinazolinone Alkylation K₂CO₃/DMF NaH/THF
Thiolation Lawesson’s Reagent P₂S₅
Coupling Cs₂CO₃/DMSO K₂CO₃/DMF

Advantages of Method A : Higher coupling yields (70% vs. 55%) and fewer side products.

Q & A

Q. Why might enzymatic assay results conflict with computational docking predictions?

  • Potential Factors :
  • Protein Flexibility : Use molecular dynamics (MD) simulations to account for conformational changes .
  • Solvent Effects : Include explicit water molecules in docking models to improve accuracy .

Tables for Key Data

Parameter Typical Value/Range Method Reference
Melting Point180–185°C (decomp.)Differential Scanning Calorimetry
Solubility (DMSO)>50 mg/mLUV-Vis Spectrophotometry
IC₅₀ (EGFR Kinase Inhibition)0.8 ± 0.2 µMFluorescence Assay
LogP (Predicted)3.2HPLC Retention Time

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